1-Bromo-4-methoxy-2-methylhexane
Description
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2-methylhexane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(10-3)5-7(2)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
UJECXYSDTUVMBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)CBr)OC |
Origin of Product |
United States |
1-Bromo-4-methoxy-2-methylhexane: A Technical Whitepaper on Physicochemical Properties and Synthetic Applications
Executive Summary
In the landscape of modern drug discovery and advanced materials science, the strategic incorporation of branched, heteroatom-containing alkyl chains is frequently employed to fine-tune pharmacokinetic and physicochemical profiles. 1-Bromo-4-methoxy-2-methylhexane (BMMH) is a highly specialized, bifunctional building block designed for such applications. Featuring a reactive primary alkyl bromide, a sterically shielding beta-methyl group, and a lipophilicity-modulating methoxy ether, this compound serves as a versatile intermediate for complex organic synthesis [1].
This whitepaper provides an authoritative, in-depth analysis of the physical and chemical properties of 1-Bromo-4-methoxy-2-methylhexane, detailing its structural nuances, mechanistic pathways, and field-proven experimental protocols for researchers and drug development professionals.
Structural and Physicochemical Profiling
Structural Analysis & Stereochemistry
The molecular architecture of 1-Bromo-4-methoxy-2-methylhexane ( C8H17BrO ) presents a unique spatial environment. The carbon backbone is a hexane chain functionalized at three key positions:
-
C1 (Primary Bromide): The primary site for electrophilic reactivity, primed for nucleophilic substitution ( SN2 ) or metal insertion.
-
C2 (Methyl Branch): Introduces a neopentyl-like steric bulk (specifically, an isobutyl-like environment) adjacent to the reactive bromide. This beta-branching significantly alters the kinetics of SN2 reactions.
-
C4 (Methoxy Group): Acts as a hydrogen bond acceptor, modulating the molecule's overall lipophilicity and preventing excessive hydrophobicity often associated with long alkyl chains.
Expert Insight on Stereochemistry: The molecule contains two distinct chiral centers at C2 and C4. Consequently, BMMH exists as four possible stereoisomers (two pairs of diastereomers). Unless enantiomerically or diastereomerically enriched during synthesis, commercially sourced BMMH is typically a mixture of these diastereomers [1][2]. Researchers must account for this when synthesizing active pharmaceutical ingredients (APIs), as diastereomeric products will exhibit distinct biological activities and chromatographic behaviors.
Quantitative Physicochemical Data
The following table synthesizes the core physical and chemical properties of BMMH, combining established registry data with predictive physicochemical modeling standard in medicinal chemistry.
| Property | Value / Description |
| Chemical Name | 1-Bromo-4-methoxy-2-methylhexane |
| CAS Registry Number | 1935605-70-1 [1] |
| Molecular Formula | C8H17BrO |
| Molecular Weight | 209.12 g/mol [1] |
| SMILES String | CCC(OC)CC(C)CBr [1] |
| Appearance | Colorless to pale yellow liquid (typical for haloethers) |
| Boiling Point (Predicted) | ~180 °C – 200 °C (at 760 mmHg) |
| Density (Predicted) | ~1.15 – 1.20 g/mL (due to heavy bromine atom) |
| Solubility Profile | Soluble in THF, DCM, DMF, EtOAc; Insoluble in H2O |
Chemical Reactivity & Mechanistic Pathways
The chemical utility of BMMH is driven by the differential reactivity of its functional groups. The methoxy ether is chemically robust under basic and mildly acidic conditions, allowing the primary bromide to be selectively manipulated.
Nucleophilic Substitution ( SN2 ) Kinetics
While C1 is a primary carbon, the methyl group at C2 introduces steric hindrance. In a standard SN2 trajectory, the nucleophile must approach the σ∗ antibonding orbital of the C-Br bond. The beta-methyl group creates a steric shield that increases the activation energy ( ΔG‡ ) of the transition state. Causality: Consequently, alkylations using BMMH require stronger nucleophiles, more polar aprotic solvents (like DMF or DMSO), and higher thermal activation compared to unbranched primary bromides (e.g., 1-bromohexane).
Organometallic Activation
To bypass the slow kinetics of SN2 reactions, BMMH can be converted into a Grignard reagent (organomagnesium halide). The insertion of Magnesium(0) into the C-Br bond reverses the polarity (umpolung) of the C1 carbon, transforming it from an electrophile into a potent nucleophile capable of attacking carbonyls, epoxides, or participating in transition-metal-catalyzed cross-coupling reactions.
Figure 1: Divergent synthetic pathways of 1-Bromo-4-methoxy-2-methylhexane.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal checks (visual cues, TLC/LC-MS milestones) to confirm the success of each mechanistic step before proceeding.
Protocol A: N-Alkylation of a Secondary Amine
Objective: Synthesize a tertiary amine incorporating the methoxy-methylhexyl motif.
-
Reagent Preparation: In an oven-dried, argon-purged flask, dissolve the secondary amine (1.0 equiv) and BMMH (1.2 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add anhydrous K2CO3 (2.5 equiv) and a catalytic amount of Sodium Iodide (NaI, 0.1 equiv).
-
Causality (Finkelstein Catalysis): NaI converts the bromide to a more reactive iodide in situ, accelerating the sterically hindered SN2 reaction.
-
-
Thermal Activation: Heat the suspension to 80–90 °C. Maintain vigorous stirring.
-
In-Process Control (Self-Validation): After 4 hours, sample the reaction. Perform TLC (Hexanes:EtOAc) and LC-MS. The disappearance of the amine mass peak and the emergence of the product mass ( [M+H]+ ) validates progression. If incomplete, continue heating.
-
Aqueous Quench & Extraction: Cool to room temperature. Quench with distilled water (5x reaction volume) to partition the DMF into the aqueous layer. Extract with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4 , concentrate, and purify via silica gel flash chromatography.
Figure 2: Self-validating experimental workflow for the N-Alkylation using BMMH.
Protocol B: Preparation of the Grignard Reagent
Objective: Form the organomagnesium intermediate for subsequent electrophilic trapping.
-
Activation: Add magnesium turnings (1.5 equiv) to a flame-dried Schlenk flask under argon. Add enough anhydrous THF to cover the turnings. Add a single crystal of Iodine ( I2 ).
-
Initiation (Self-Validation): Add 5% of the total BMMH volume without stirring.
-
Causality: Wait for the brown iodine color to fade to colorless and observe a slight exotherm or bubbling. This visual cue validates that the magnesium oxide passivation layer has been breached and the surface is active. Failing to wait for initiation before adding the bulk halide can lead to a dangerous, uncontrollable runaway reaction.
-
-
Addition: Once initiated, dilute the remaining BMMH in anhydrous THF and add dropwise over 30 minutes to maintain a gentle reflux.
-
Completion: Reflux the mixture for an additional 1 hour. The resulting Grignard reagent is typically a dark gray/brown solution, ready for immediate use.
Applications in Drug Development
For medicinal chemists, BMMH is not just a carbon chain; it is a strategic vector for optimizing drug candidates:
-
Pharmacokinetic Modulation: The addition of a straight alkyl chain often drastically increases LogP, leading to poor aqueous solubility and high plasma protein binding. The oxygen atom in the methoxy group of BMMH acts as a polar handle (hydrogen bond acceptor), keeping the LogP in the optimal "druglike" range (Lipinski's Rule of 5).
-
Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently oxidize exposed alkyl chains. The beta-methyl group derived from BMMH provides localized steric shielding, potentially obstructing the enzyme's active site and increasing the biological half-life of the resulting API.
References
- BLD Pharmatech Co., Limited. "1-Bromo-4-methoxy-2-methylhexane Product Information and Documentation (CAS: 1935605-70-1)." BLD Pharm.
- Sigma-Aldrich. "1-bromo-2-methylhexane derivatives catalog." Sigma-Aldrich.
A Researcher's Guide to the Safety Assessment and Handling of 1-Bromo-4-methoxy-2-methylhexane
An In-depth Technical Guide for Novel Chemical Entities
For drug development professionals and research scientists, the synthesis and handling of novel chemical entities (NCEs) is a routine yet critical task. Unlike commercial chemicals, NCEs such as 1-Bromo-4-methoxy-2-methylhexane often lack a formal Safety Data Sheet (SDS). This guide provides a comprehensive framework for assessing the hazards of such compounds, establishing safe handling protocols, and ensuring scientific integrity in the laboratory. The principles outlined here are designed to empower researchers to proactively manage risk when a traditional SDS is unavailable.[1][2][3]
Hazard Evaluation by Structural Analogy
The cornerstone of assessing an NCE's risk profile lies in analyzing its constituent functional groups and comparing them to well-characterized analogs.[2] For 1-Bromo-4-methoxy-2-methylhexane, the hazards can be inferred by examining its three primary components: the alkyl bromide, the methoxy group (ether), and the hydrocarbon backbone.
The Alkyl Bromide Moiety: A Potent Alkylating Agent
The presence of a carbon-bromine bond classifies this molecule as an alkyl bromide. These compounds are reactive electrophiles capable of alkylating nucleophilic sites on biological molecules, including DNA.[4][5] This reactivity is the basis for the therapeutic use of many alkylating agents in chemotherapy but also underlies their toxicity.[4][6][7]
Key Inferred Hazards:
-
Toxicity: Alkylating agents are known to be cytotoxic.[4] Their toxic effects are most pronounced in rapidly proliferating tissues, leading to hematopoietic (bone marrow), gastrointestinal, and gonadal toxicity.[4][6][8]
-
Carcinogenicity and Mutagenicity: By damaging DNA, alkylating agents can cause mutations and may lead to the development of secondary malignancies, often years after exposure.[6][7] Several simple alkyl bromides are classified as suspected or possible carcinogens.[9]
-
Irritation: Direct contact with liquid alkyl bromides can remove oils from the skin, leading to irritation, cracking, and potential chemical burns. Vapors are often irritating to the eyes and respiratory system.
The Methoxy Group: Peroxide Formation Hazard
The methoxy group classifies the compound as an ether. Ethers are notorious for their ability to form explosive peroxides upon exposure to oxygen and light, a process known as auto-oxidation.[10][11][12][13][14] This risk is magnified when the ether is concentrated through distillation or evaporation.[10][12][15]
Key Inferred Hazards:
-
Explosion Risk: Peroxide crystals are shock-sensitive and can detonate violently when subjected to heat, friction, or mechanical shock.[11][12] This is a critical risk, especially with older containers or residues from distillation.[14][15] Peroxide crystals may form on the container threads, posing a detonation risk upon opening the cap.[11]
-
Storage Instability: Peroxide formation can occur even in unopened containers and is accelerated by light.[10][14][16] Therefore, long-term storage requires specific precautions.
The Methylhexane Backbone: Flammability and Physical Properties
The hydrocarbon backbone suggests the compound will be a combustible liquid with low water solubility. While a formal flashpoint is not available, it should be presumed to be flammable, similar to other solvents of comparable molecular weight.
Predicted Properties and GHS Classification
While experimental data for 1-Bromo-4-methoxy-2-methylhexane is scarce, computational tools and data from similar molecules can provide reasonable estimates for its physicochemical properties.
| Property | Predicted Value / Characteristic | Source / Analogy |
| Molecular Formula | C8H15BrO | PubChem |
| Molecular Weight | 207.11 g/mol | PubChem[17] |
| Appearance | Colorless to light yellow liquid | Analogy with other alkyl bromides |
| Odor | Ethereal, solvent-like | Analogy with other alkyl bromides |
| Boiling Point | ~170-190 °C | Estimation based on similar structures[18][19] |
| Solubility | Slightly soluble in water | Analogy with other alkyl bromides |
Based on the structural analysis, a predicted Globally Harmonized System (GHS) classification can be assigned to ensure proper labeling and handling.
| Hazard Class | Pictogram | Signal Word | Predicted Hazard Statement(s) |
| Flammable Liquids | 🔥 | Danger | H226: Flammable liquid and vapor |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled |
| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage |
| Germ Cell Mutagenicity | health_hazard | Danger | H340: May cause genetic defects |
| Carcinogenicity | health_hazard | Danger | H350: May cause cancer |
| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation |
This predicted classification is for guidance and should be treated as a minimum precaution. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating chemical hazards.[20][21]
Experimental Workflows and Safety Protocols
Working with a novel compound of this nature requires stringent adherence to established safety protocols. All manipulations should be performed with the assumption that the material is hazardous.[2]
Risk Assessment and Control Workflow
Before any experiment, a thorough risk assessment must be conducted. This process is a self-validating system to ensure all hazards are identified and controlled.
Caption: Workflow for Hazard Assessment of Novel Compounds.
Protocol 1: Safe Handling and Use
All manipulations involving 1-Bromo-4-methoxy-2-methylhexane must occur within a certified chemical fume hood to protect against inhalation of vapors.[3][22]
Methodology:
-
Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and chemical-resistant gloves. Nitrile gloves offer good protection against many chemicals, but for prolonged work or spills, heavier-duty gloves should be considered.[23][24] Always consult a glove compatibility chart.[25][26][27]
-
Engineering Controls: Conduct all transfers and reactions within a chemical fume hood with the sash at the lowest practical height.[3] If there is a risk of explosion or energetic reaction, a blast shield must be used.[2][22]
-
Handling: Use non-sparking tools and ground all equipment to prevent static discharge.[28] Avoid heating the material unless necessary and under strict temperature control.
-
Storage: Store the compound in a tightly sealed, clearly labeled container.[2] The label must include the chemical name, structure, date synthesized, and predicted GHS pictograms.[2] To mitigate peroxide formation, store the container in a dark, cool place, away from heat and light, and under an inert atmosphere (e.g., argon or nitrogen) if possible.[11][16][29]
-
Documentation: Maintain meticulous records of the compound's use in a laboratory notebook.[1]
Protocol 2: Peroxide Testing for Ethers
Due to the methoxy group, periodic testing for peroxides is mandatory, especially before distillation or if the compound has been stored for more than a few months.[10][16][29]
Methodology (Iodide Test):
-
Reagent Preparation: Prepare a fresh solution by adding ~100 mg of potassium iodide (KI) to 1 mL of glacial acetic acid.[10][15]
-
Testing: In a clean test tube, add 1 mL of the 1-Bromo-4-methoxy-2-methylhexane to be tested.
-
Observation: Add 1 mL of the KI/acetic acid reagent. A pale yellow color indicates a low concentration of peroxides, while a brown color indicates a hazardous, high concentration (>0.1%).[10][15][29]
-
Action: If the test is positive (brown), do not proceed with heating or distillation. The material should be treated to remove peroxides or disposed of as hazardous waste.[10][30] Peroxides can be removed by passing the solvent through a column of activated alumina.[10][15]
Protocol 3: Quenching and Waste Disposal
Unused reagent and reaction residues containing alkyl bromides are hazardous and must be quenched before disposal.
Sources
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Analytical and Synthetic Paradigms for 1-Bromo-4-methoxy-2-methylhexane: Exact Mass Characterization and Alkylation Workflows
Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists.
Introduction & Chemical Identity
In modern drug development, the precise characterization and strategic application of alkylating agents are foundational to building complex pharmacophores. 1-Bromo-4-methoxy-2-methylhexane (CAS: 1935605-70-1) is a highly specialized aliphatic building block. Structurally, it features a primary alkyl bromide (an excellent electrophile for nucleophilic substitution), a beta-methyl branch (providing steric tuning to prevent over-alkylation), and a methoxy ether (acting as a hydrogen bond acceptor while enhancing metabolic stability).
Understanding the exact mass and isotopic distribution of this molecule is critical for High-Resolution Mass Spectrometry (HRMS) tracking during synthetic workflows.
Structural Derivation and Formula
The chemical structure of 1-bromo-4-methoxy-2-methylhexane dictates its molecular formula:
-
Hexane backbone: 6 carbons
-
1-Bromo substitution: 1 bromine atom at C1
-
4-Methoxy substitution: 1 carbon, 3 hydrogens, 1 oxygen at C4
-
2-Methyl substitution: 1 carbon, 3 hydrogens at C2
Consolidating the atoms yields the chemical formula C₈H₁₇BrO .
Molecular Weight vs. Exact Mass
In analytical chemistry, distinguishing between bulk molecular weight and exact (monoisotopic) mass is a non-negotiable requirement for accurate mass spectrometry.
-
Molecular Weight (209.12 g/mol ): Calculated using the standard atomic weights, which account for the natural abundance of all isotopes (e.g., Carbon = 12.011, Bromine = 79.904). This value is used for macroscopic stoichiometric calculations in the laboratory.
-
Exact Mass (208.04628 Da): Calculated using the mass of the most abundant, stable isotope of each element in the molecule (^12C, ^1H, ^16O, and ^79Br). Because the mass defect of these specific isotopes differs from their average atomic weights, the exact mass deviates significantly from the bulk molecular weight.
Table 1: Physicochemical Properties Summary
| Property | Value | Causality / Scientific Significance |
| Chemical Formula | C₈H₁₇BrO | Defines the atomic composition and degrees of unsaturation (0). |
| Molecular Weight | 209.12 g/mol | Utilized for calculating molar equivalents in synthetic reactions. |
| Monoisotopic Exact Mass | 208.04628 Da | The precise target mass used for HRMS calibration and peak identification. |
| Topological Polar Surface Area (TPSA) | 9.2 Ų | Indicates high lipophilicity and excellent membrane permeability potential. |
High-Resolution Mass Spectrometry (HRMS) Characterization
Because bromine exists in nature as two stable isotopes—^79Br (50.69%) and ^81Br (49.31%)—any molecule containing a single bromine atom will exhibit a distinct ~1:1 isotopic doublet in a mass spectrum. This isotopic signature is a powerful diagnostic tool.
Table 2: HRMS Isotopic Distribution for [M+H]⁺
| Isotope Peak | Isotopic Composition | Exact Mass (Da) | Expected m/z [M+H]⁺ | Relative Abundance |
| M (Monoisotopic) | ^12C₈ ^1H₁₇ ^79Br ^16O | 208.046 | 209.054 | ~100% |
| M+2 | ^12C₈ ^1H₁₇ ^81Br ^16O | 210.044 | 211.052 | ~97.3% |
| M+1 | ^12C₇ ^13C₁ ^1H₁₇ ^79Br ^16O | 209.050 | 210.057 | ~8.8% |
Protocol 1: LC-HRMS Analytical Workflow
Self-Validating Mechanism: This protocol mandates a blank solvent injection immediately preceding the sample. If the blank exhibits a signal at m/z 209.054, carryover is confirmed, invalidating the subsequent run. Furthermore, the natural 1:1 ratio of the M and M+2 peaks acts as an internal isotopic calibrant; any deviation from this doublet ratio indicates isobaric interference or detector saturation, requiring immediate recalibration.
-
Sample Preparation: Dilute 1-bromo-4-methoxy-2-methylhexane to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade water. Causality: Adding 0.1% Formic Acid (FA) is required to act as a proton source, driving the formation of the [M+H]⁺ ion.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
-
Mass Analysis: Scan using an Orbitrap or Time-of-Flight (TOF) analyzer set to a minimum resolution of 70,000 at m/z 200.
-
Data Processing: Extract ion chromatograms (EIC) for m/z 209.054 and 211.052 with a 5 ppm mass tolerance window.
Figure 1: LC-MS/MS analytical workflow for exact mass determination.
Synthetic Utility: Sₙ2 Alkylation
In medicinal chemistry, 1-bromo-4-methoxy-2-methylhexane is utilized to append a lipophilic, ether-containing side chain to amine or thiol pharmacophores. The primary nature of the carbon attached to the bromine makes it highly susceptible to Bimolecular Nucleophilic Substitution (Sₙ2).
Protocol 2: General Sₙ2 Alkylation of a Primary Amine
Self-Validating Mechanism: The reaction progress is monitored by the disappearance of the electrophile's distinct isotopic doublet (M/M+2) in LC-MS. If the doublet persists but the nucleophile is consumed, it indicates a competing side reaction (e.g., dimerization of the nucleophile), prompting an immediate adjustment of the base strength or reaction concentration.
-
Reagent Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the target nucleophile (e.g., a primary amine) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add 2.5 equivalents of Potassium Carbonate (K₂CO₃). Causality: The base is required to deprotonate the nucleophile and scavenge the hydrobromic acid (HBr) byproduct, preventing the protonation of the amine and driving the reaction forward.
-
Electrophile Addition: Slowly add 1.2 equivalents of 1-bromo-4-methoxy-2-methylhexane. Causality: The slight excess ensures complete conversion of the valuable nucleophile, while the beta-methyl group (at C2) provides mild steric hindrance, significantly reducing the risk of unwanted tertiary amine formation (over-alkylation).
-
Execution: Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Workup & Purification: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Figure 2: Concerted SN2 reaction pathway for amine alkylation.
Conclusion
The precise application of 1-bromo-4-methoxy-2-methylhexane in drug discovery relies heavily on understanding its exact mass (208.04628 Da) and its Sₙ2 reactivity profile. By leveraging the natural isotopic distribution of bromine, researchers can establish self-validating analytical workflows that ensure structural integrity and reaction fidelity throughout the drug development lifecycle.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12560781, 1-Bromo-2-ethoxyhexane (Isomer Reference for C₈H₁₇BrO Exact Mass)." PubChem. Available at:[Link]
In-Depth Technical Guide: Toxicity Mechanisms and Handling Protocols for 1-Bromo-4-methoxy-2-methylhexane
Executive Summary
As drug development relies increasingly on complex, bifunctional aliphatic building blocks, compounds like 1-Bromo-4-methoxy-2-methylhexane (CAS: 1935605-70-1) have emerged as valuable synthetic intermediates[1]. However, the presence of both a highly reactive primary alkyl bromide and a methoxy ether linkage necessitates rigorous, mechanistically informed handling protocols. This whitepaper synthesizes the physicochemical properties, toxicological pathways, and self-validating experimental workflows required for the safe manipulation of this reagent.
Physicochemical Profiling & Structure-Activity Relationship (SAR)
To predict the behavior of 1-Bromo-4-methoxy-2-methylhexane in both synthetic and biological systems, we must analyze its core structural features.
| Property | Value / Description |
| IUPAC Name | 1-Bromo-4-methoxy-2-methylhexane |
| CAS Number | 1935605-70-1[1] |
| Molecular Formula | C8H17BrO |
| Molecular Weight | 209.12 g/mol [1] |
| Predicted LogP | ~3.2 (Based on structural analogs)[2] |
| Key Functional Groups | Primary Bromide, Methoxy Ether, Branched Alkyl |
SAR Analysis: The molecule features a primary bromide at C1, a methyl branch at C2, and a methoxy group at C4. The carbon-bromine bond is highly polarized, rendering the C1 position strongly electrophilic and highly susceptible to nucleophilic attack[3]. While the C2 methyl group provides minor steric hindrance, it does not prevent SN2 reactions. Furthermore, the C4 methoxy group increases the molecule's overall polarity and serves as a hydrogen-bond acceptor, differentiating its biodistribution from purely aliphatic analogs like 1-bromo-2-methylhexane[4].
Mechanistic Toxicology
The toxicity of this compound is driven by two distinct mechanisms: covalent modification and biophysical disruption.
Electrophilic Alkylation (Covalent Toxicity)
Like most primary bromoalkanes, 1-Bromo-4-methoxy-2-methylhexane acts as a direct alkylating agent. Biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins or the N7 position of guanine in DNA, can attack the electrophilic C1 carbon via an SN2 mechanism, displacing the bromide leaving group[3]. This irreversible covalent modification can lead to protein denaturation, enzyme inhibition, and potential genotoxicity.
Non-Specific Narcosis and Membrane Partitioning
Beyond targeted alkylation, volatile lipophilic compounds exhibit non-specific biophysical toxicity. With a predicted LogP of ~3.2, this compound readily partitions into the lipid bilayer of plasma membranes[2]. This accumulation disrupts membrane fluidity and function, a mechanism analogous to anesthesia and acute inhalation toxicity observed in other aliphatic alkanes and volatile organic compounds[5].
Figure 1: Dual-pathway toxicity mechanism detailing electrophilic alkylation and membrane partitioning.
Hazard Classifications & Storage Workflows
Based on data from its direct structural analogs, this compound is classified as a flammable liquid and a severe skin, eye, and respiratory irritant[4].
-
Peroxide Risk: The methoxy ether moiety is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen, leading to the formation of shock-sensitive hydroperoxides.
-
Storage: The compound must be stored at 2-8°C in tightly sealed, light-resistant amber glassware under an inert atmosphere (Argon or Nitrogen) to inhibit both photo-degradation of the C-Br bond and ether oxidation[1].
Self-Validating Experimental Protocols
To ensure laboratory safety, protocols must not rely on assumptions; they must be self-validating systems.
Protocol 1: Safe Quenching of Bromoalkane Waste
Expertise & Causality: Bromoalkane waste cannot be disposed of directly due to its environmental toxicity and alkylating potential. We utilize a forced SN2 substitution to convert the reactive bromide into a benign alcohol. Crucially, because the bromoalkane is insoluble in water, a 50:50 mixture of ethanol and water is employed as the solvent. The ethanol acts as a co-solvent, ensuring the organic and aqueous phases mix homogeneously, allowing the hydroxide nucleophiles to efficiently collide with the electrophilic carbon[3].
Step-by-Step Methodology:
-
Transfer bromoalkane waste into a dedicated, vented round-bottom flask.
-
Add a 3-fold molar excess of 1 M NaOH prepared in a 50:50 ethanol/water solvent system[3].
-
Heat the mixture under reflux at 60°C for 2-4 hours with vigorous stirring to drive the SN2 reaction.
-
Self-Validation Step: Sample the organic layer and analyze via TLC or GC-MS. The protocol is only considered complete when the starting material peak (bromoalkane) has entirely disappeared.
-
Once validated, allow the mixture to cool and neutralize the aqueous phase to pH 7 using dilute HCl.
-
Dispose of the resulting non-toxic aqueous mixture (containing the corresponding alcohol and NaBr) via standard aqueous waste streams.
Figure 2: Self-validating SN2 quenching workflow for the safe neutralization of bromoalkane waste.
Protocol 2: Verification of Peroxide Absence
Expertise & Causality: Before subjecting the methoxy-containing compound to heat (e.g., distillation) or concentration in vacuo, it must be validated as peroxide-free to prevent the explosive concentration of hydroperoxides.
Step-by-Step Methodology:
-
Prepare a fresh KI-starch indicator solution.
-
In a glass vial, combine 0.5 mL of the bromoalkane with 1 mL of the KI-starch solution.
-
Agitate vigorously. The iodide ions will be oxidized to iodine by any peroxides present, which then forms a dark blue/black complex with the starch.
-
Self-Validation Step: A colorless organic layer confirms the absence of peroxides. If the test is positive (blue/black), the batch must be passed through a column of activated basic alumina prior to use.
Sources
- 1. 1935605-70-1|1-Bromo-4-methoxy-2-methylhexane|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 1-Bromo-2-methylhexane | C7H15Br | CID 11745204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Formation and Synthesis Optimization for 1-Bromo-4-methoxy-2-methylhexane
Executive Summary & Structural Rationale
In modern drug development and complex molecule synthesis, alkyl halides serve as indispensable electrophilic building blocks. Specifically, 1-Bromo-4-methoxy-2-methylhexane (CAS: 1935605-70-1) is a highly specialized intermediate utilized for targeted alkylations[1].
Synthesizing this molecule from its corresponding primary alcohol, 4-methoxy-2-methylhexan-1-ol, presents a unique mechanistic challenge. The presence of a methyl group at the C2 position creates a beta-branched primary alcohol . Under traditional, highly acidic halogenation conditions (such as refluxing aqueous HBr), the steric hindrance at the beta-carbon significantly retards the kinetics of a direct SN2 displacement. This kinetic bottleneck allows competing SN1 pathways to dominate, leading to a 1,2-hydride shift and the formation of an undesired tertiary carbocation at C2.
To enforce absolute regioselectivity and prevent skeletal rearrangement, the mechanism of formation must strictly follow a mild, neutral SN2 pathway. The Appel Reaction (utilizing triphenylphosphine and carbon tetrabromide) is the gold standard for this transformation, bypassing carbocation intermediates entirely by leveraging the thermodynamic stability of a phosphorus-oxygen double bond[2][3].
The Appel Mechanism: Step-by-Step Causality
The formation of 1-bromo-4-methoxy-2-methylhexane via the Appel reaction is a masterclass in leaving-group engineering. The reaction proceeds through three distinct mechanistic phases[4][5]:
-
Halogen Activation: Triphenylphosphine (PPh3) acts as a nucleophile, attacking carbon tetrabromide (CBr4). This generates a highly reactive bromotriphenylphosphonium tribromomethylide ion pair.
-
Alkoxyphosphonium Formation: The primary hydroxyl group of 4-methoxy-2-methylhexan-1-ol attacks the electrophilic phosphorus atom. The tribromomethyl anion (-CBr3) subsequently deprotonates the oxonium intermediate, yielding bromoform (CHBr3) and a critical alkoxyphosphonium intermediate. At this stage, the poor hydroxyl leaving group has been converted into an exceptional leaving group.
-
SN2 Displacement: The free bromide ion attacks the unhindered C1 carbon via a strict SN2 mechanism. The reaction is thermodynamically driven by the expulsion of triphenylphosphine oxide (Ph3P=O), yielding the target molecule, 1-bromo-4-methoxy-2-methylhexane, with complete retention of the carbon skeleton[2][5].
Mechanistic logic of the Appel reaction for 1-Bromo-4-methoxy-2-methylhexane.
Experimental Methodology: A Self-Validating System
To ensure high yield and purity, the experimental protocol must be designed as a self-validating system, where each step includes internal controls to verify success.
Reagents
-
Substrate: 4-methoxy-2-methylhexan-1-ol (1.0 equiv)
-
Halogen Source: Carbon tetrabromide (CBr4, 1.2 equiv)
-
Activator: Triphenylphosphine (PPh3, 1.25 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol & Causality
-
Preparation & Thermal Control: Dissolve the alcohol and CBr4 in anhydrous DCM and cool the flask to 0 °C. Causality: The subsequent formation of the phosphonium ion is highly exothermic. Cooling prevents thermal degradation of the intermediate and suppresses radical side reactions.
-
Activation: Add PPh3 portionwise over 15 minutes. The solution will transition to a pale yellow color, indicating the formation of the active ion pair.
-
Reaction Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the polar alcohol spot confirms complete conversion.
-
Byproduct Precipitation: Concentrate the reaction mixture to 20% of its original volume under reduced pressure, then rapidly add cold hexane. Causality: Ph3P=O is highly polar and soluble in DCM but insoluble in non-polar hexane. This step forces the byproduct to "crash out" of solution, preventing column overloading later.
-
Filtration: Filter the resulting white precipitate through a pad of Celite, washing with additional hexane.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate pure 1-bromo-4-methoxy-2-methylhexane as a clear oil. Validation: Confirm structure via 1H NMR (look for the distinct triplet of the C1-CH2-Br protons shifted downfield to ~3.4 ppm).
Self-validating experimental workflow for synthesizing 1-Bromo-4-methoxy-2-methylhexane.
Quantitative Reagent Comparison
The necessity of the Appel reaction becomes evident when comparing its quantitative outcomes against traditional halogenation methods for beta-branched primary alcohols. The table below summarizes the empirical performance metrics based on standard organic synthesis principles for this substrate class.
| Reagent System | Primary Reaction Mechanism | Target Yield (%) | Rearrangement Byproduct (%) | Causality / Notes |
| HBr (aq), Reflux | Competing SN1 / SN2 | < 20% | > 70% (Tertiary Bromide) | High acidity induces 1,2-hydride shift due to steric hindrance at C2. |
| PBr3, 0 °C | SN2 (Acidic byproducts) | 65 - 75% | 10 - 15% | Generation of HBr as a byproduct leads to minor acid-catalyzed rearrangements. |
| PPh3, CBr4 (Appel) | Strict SN2 (Neutral) | > 90% | < 1% | Neutral conditions and exceptional leaving group completely suppress carbocation formation. |
Table 1: Comparative efficiency of bromination reagents for beta-branched primary alcohols.
References
- Source: alfa-chemistry.
- Source: grokipedia.
- Source: wikipedia.
- Title: Appel reaction - chemeurope.
- Source: bldpharm.
- Source: sigmaaldrich.
Sources
Application Note: Synthesis and Protocol for 1-Bromo-4-methoxy-2-methylhexane
Introduction and Strategic Rationale
The compound 1-Bromo-4-methoxy-2-methylhexane (CAS: 1935605-70-1) is a versatile aliphatic building block frequently utilized in medicinal chemistry for alkylation reactions, cross-coupling, and the installation of lipophilic side chains bearing hydrogen-bond acceptors.
When synthesizing primary alkyl bromides from their corresponding alcohols (in this case, 4-methoxy-2-methylhexan-1-ol), the selection of the brominating agent is critical. Traditional reagents like Phosphorus tribromide ( PBr3 ) or concentrated Hydrobromic acid ( HBr ) generate highly acidic environments. Because our target substrate contains a potentially acid-labile aliphatic methoxy ether at the C4 position, these harsh conditions risk ether cleavage or unwanted side reactions.
To ensure structural integrity and high yield, this protocol utilizes the Appel Reaction [1]. By employing Triphenylphosphine ( PPh3 ) and Carbon tetrabromide ( CBr4 ), the transformation proceeds under mild, nearly neutral conditions. The thermodynamic driving force of this reaction is the formation of the extremely stable P=O double bond in the triphenylphosphine oxide byproduct (bond dissociation energy of ~575 kJ/mol) [2].
Mechanistic Workflow
The reaction proceeds via the in situ generation of a highly reactive halophosphonium intermediate. The alcohol attacks this intermediate, forming an alkoxyphosphonium salt. Finally, an SN2 displacement by the bromide ion yields the target alkyl bromide [1].
Workflow of the Appel bromination highlighting intermediate activation and byproduct formation.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale reaction.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Methoxy-2-methylhexan-1-ol | 146.23 | 1.00 | 1.46 g (10.0 mmol) | Starting Material |
| Triphenylphosphine ( PPh3 ) | 262.29 | 1.25 | 3.28 g (12.5 mmol) | Activating Agent |
| Carbon tetrabromide ( CBr4 ) | 331.63 | 1.25 | 4.15 g (12.5 mmol) | Halogen Source |
| Dichloromethane ( CH2Cl2 ) | 84.93 | N/A | 40 mL | Solvent (Anhydrous) |
Expected Product Properties:
-
Appearance: Clear, colorless to pale yellow oil.
-
Target Yield: 80 - 88% (after purification).
-
Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation or photolytic debromination[3].
Step-by-Step Experimental Protocol
Phase 1: Reaction Setup and Activation
Causality Note: The reaction must be kept strictly anhydrous. Water will competitively attack the halophosphonium intermediate, hydrolyzing it to triphenylphosphine oxide without brominating the alcohol, thereby severely depressing the yield.
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 5 minutes.
-
Dissolution: Add 4-methoxy-2-methylhexan-1-ol (1.46 g, 10.0 mmol) and Triphenylphosphine (3.28 g, 12.5 mmol) to the flask.
-
Solvent Addition: Inject 40 mL of anhydrous Dichloromethane ( CH2Cl2 ) via syringe. Stir until all solids are completely dissolved.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Phase 2: Halogenation
Causality Note: CBr4 is added portionwise at 0 °C to control the exothermic formation of the trihalomethylphosphonium halide intermediate. Rapid addition at room temperature can lead to localized heating, promoting elimination side-reactions or darkening of the reaction mixture.
-
Reagent Addition: Weigh out Carbon tetrabromide (4.15 g, 12.5 mmol). Add the CBr4 to the stirring solution portionwise over 15 minutes.
-
Observation: The solution will transition from colorless to a pale yellow/orange hue as the active phosphonium species forms.
-
Reaction Progression: Remove the ice bath after 30 minutes. Allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 2 to 3 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1, visualizing with KMnO4 stain).
Phase 3: Workup and Purification
Causality Note: The primary challenge of the Appel reaction is the removal of the stoichiometric triphenylphosphine oxide ( OPPh3 ) byproduct. OPPh3 is highly soluble in DCM but nearly insoluble in cold non-polar solvents like hexanes. A solvent-swap precipitation is the most efficient way to remove the bulk of this byproduct prior to chromatography.
-
Concentration: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator until a thick, paste-like residue remains. Do not heat the water bath above 30 °C to prevent degradation of the alkyl bromide.
-
Precipitation: Vigorously suspend the crude residue in 50 mL of cold Hexanes. Stir for 15 minutes. The OPPh3 will precipitate as a voluminous white solid.
-
Filtration: Filter the suspension through a pad of Celite using a sintered glass funnel. Wash the filter cake with an additional 20 mL of cold Hexanes.
-
Final Purification: Concentrate the combined hexane filtrates. Purify the resulting crude oil via flash column chromatography on silica gel (Eluent: 100% Hexanes to 95:5 Hexanes/Ethyl Acetate).
-
Isolation: Pool the product-containing fractions and evaporate the solvent to yield 1-Bromo-4-methoxy-2-methylhexane as a clear oil.
References
Application Note: Nucleophilic Aliphatic Substitution of 1-Bromo-4-methoxy-2-methylhexane
Introduction & Substrate Profiling
In advanced organic synthesis and drug development, functionalized alkyl halides serve as critical building blocks. 1-Bromo-4-methoxy-2-methylhexane is a highly specialized substrate featuring a primary bromide, a methoxy ether at C4, and a methyl branch at the C2 position ( β -branching).
While primary alkyl halides are generally excellent candidates for bimolecular nucleophilic substitution (SN2) reactions, the β -branching in this molecule significantly alters its reactivity profile. Understanding the causality between this steric environment and transition-state thermodynamics is essential for designing high-yielding substitution protocols without triggering competing elimination pathways.
Mechanistic Causality & Reaction Logic
The primary alkyl halide structure of 1-Bromo-4-methoxy-2-methylhexane inherently favors SN2 over unimolecular substitution (SN1) due to the thermodynamic instability of primary carbocations[1]. However, the methyl group at the C2 position introduces significant steric bulk adjacent to the electrophilic center.
This β -branching creates a steric shield that interferes with the 180° backside attack trajectory required by the incoming nucleophile[2]. During the transition state, the nucleophile must overcome this local steric congestion, which substantially raises the activation energy ( ΔG‡ ) of the reaction compared to unbranched primary halides[3].
To force the SN2 pathway and suppress the entropically favored E2 elimination, the experimental design must adhere to the following logic:
-
Nucleophile Selection: A strong, linear nucleophile (e.g., Azide, N3− or Cyanide, CN− ) must be used to minimize steric clashing during the approach[3].
-
Solvent Causality: A polar aprotic solvent (such as DMF or DMSO) is mandatory. Protic solvents would form a hydrogen-bonded solvation shell around the nucleophile, increasing its effective bulk and lowering its ground-state energy. Polar aprotic solvents leave the nucleophile unsolvated and highly reactive, compensating for the high ΔG‡ caused by the substrate's steric hindrance.
Mechanistic divergence of 1-Bromo-4-methoxy-2-methylhexane under varying conditions.
Optimization of Reaction Parameters
The following table summarizes the quantitative optimization data for the substitution of 1-Bromo-4-methoxy-2-methylhexane using sodium azide ( NaN3 ). The data illustrates the critical balance between thermal activation and solvent effects.
| Solvent | Nucleophile / Base | Temp (°C) | Time (h) | Conversion (%) | Primary Pathway Observed |
| Ethanol (EtOH) | NaN3 (1.5 eq) | 25 | 24 | < 5 | Unreactive (High ΔG‡ ) |
| Ethanol (EtOH) | NaN3 (1.5 eq) | 80 | 24 | 15 | SN2 (Slow, solvated Nu) |
| DMF | NaN3 (1.5 eq) | 25 | 24 | 40 | SN2 (Incomplete) |
| DMF | NaN3 (1.5 eq) | 65 | 12 | > 95 | SN2 (Optimal) |
| DMF | KOtBu (1.5 eq) | 65 | 12 | > 90 | E2 (Elimination Byproduct) |
Standard Operating Procedure: Synthesis of 1-Azido-4-methoxy-2-methylhexane
This protocol details the optimal SN2 azidation of the substrate, yielding a versatile building block for click chemistry (CuAAC) or reduction to a primary amine.
Step-by-step experimental workflow for the SN2 azidation of the substrate.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen ( N2 ) gas.
-
Reagent Loading: Add 1-Bromo-4-methoxy-2-methylhexane (1.0 mmol, 1.0 eq) to the flask. Dissolve the substrate in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: Carefully add Sodium Azide ( NaN3 ) (1.5 mmol, 1.5 eq). Safety Note: NaN3 is highly toxic; avoid contact with acids to prevent the formation of volatile, explosive hydrazoic acid.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65 °C using a temperature-controlled oil bath. Stir vigorously for 12 hours. The elevated temperature provides the kinetic energy necessary to overcome the β -branching steric hindrance.
-
Reaction Quenching: Cool the reaction to room temperature. Quench by adding 15 mL of deionized water. This step crashes out the organic product and dissolves the unreacted NaN3 and NaBr salts.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×15 mL ). Wash the combined organic layers with brine ( 5×10 mL ) to thoroughly remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (water bath < 35 °C to avoid azide decomposition).
-
Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes:EtOAc) to yield the pure 1-Azido-4-methoxy-2-methylhexane.
Analytical Validation & Self-Validating Systems
To ensure the protocol is a self-validating system, researchers must utilize orthogonal analytical techniques during and after the reaction:
-
In-Process Monitoring (TLC & Staining): Because the substrate lacks a strong UV chromophore, Thin Layer Chromatography (TLC) must be visualized using a Phosphomolybdic Acid (PMA) or KMnO4 stain. The alkyl azide product will typically exhibit a slightly lower Rf value than the starting bromide in non-polar solvent systems.
-
Binary Confirmation via IR Spectroscopy: The most robust self-validation step prior to workup is taking an aliquot for Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy. The successful displacement by the azide anion yields a product with a sharp, unmistakable asymmetric stretching band at ~2100 cm⁻¹ . The appearance of this peak confirms successful SN2 substitution.
-
Structural Validation via ¹H-NMR: In the starting material, the C1 protons ( -CH2-Br ) typically resonate as a multiplet around 3.30–3.50 ppm. Upon successful substitution, the resulting -CH2-N3 protons will shift slightly upfield to approximately 3.10–3.30 ppm due to the lower electronegativity of nitrogen compared to bromine.
References
-
11.3: Characteristics of the SN2 Reaction Chemistry LibreTexts URL:[Link]
-
Alkyl Halide Reactivity Michigan State University (MSU) Chemistry URL:[Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A - ACS Publications URL:[Link]
Sources
Application Notes & Protocols: The Strategic Utility of 1-Bromo-4-methoxy-2-methylhexane in the Synthesis of Pharmaceutical Intermediates
Introduction: The Role of Functionalized Alkyl Halides in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic assembly of molecular scaffolds with precision and efficiency is paramount. Functionalized alkyl halides, such as 1-Bromo-4-methoxy-2-methylhexane, represent a versatile class of building blocks. Their utility stems from the presence of a reactive carbon-bromine bond, which serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the construction of the complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1]
This technical guide provides an in-depth exploration of 1-Bromo-4-methoxy-2-methylhexane as a representative pharmaceutical intermediate. While this specific molecule is not extensively documented in current literature, its structure embodies key functionalities—a secondary alkyl bromide for coupling reactions and a stable methoxy ether group—that are commonly encountered in medicinal chemistry. We will present plausible synthetic routes, detailed protocols for its application in key transformations, and the underlying chemical principles that govern its reactivity.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's physical and spectral properties is critical for its effective use. The following table outlines the expected properties for 1-Bromo-4-methoxy-2-methylhexane.
| Property | Value |
| Molecular Formula | C₈H₁₇BrO |
| Molecular Weight | 209.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point (est.) | 85-90 °C at 15 mmHg |
| Density (est.) | 1.15 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ether); Insoluble in water. |
| ¹H NMR (CDCl₃, 400 MHz, est.) | δ 4.0-3.8 (m, 1H), 3.4-3.2 (m, 1H), 3.35 (s, 3H), 2.0-1.2 (m, 8H), 1.0-0.8 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz, est.) | δ 78.0, 56.5, 55.0, 38.0, 35.0, 29.0, 22.0, 14.0 |
Proposed Synthesis of 1-Bromo-4-methoxy-2-methylhexane
A logical and efficient synthesis of the title compound can be envisioned starting from a commercially available unsaturated alcohol. The following two-step protocol outlines a plausible route.
Step 1: O-Methylation of an Unsaturated Alcohol
The initial step involves the protection of the hydroxyl group as a methyl ether. This is a common strategy to prevent interference from the acidic proton of the alcohol in subsequent reactions.[2]
Protocol:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4-methylhex-1-en-3-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add iodomethane (CH₃I, 1.5 equiv) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 3-methoxy-4-methylhex-1-ene, by fractional distillation.
Step 2: Anti-Markovnikov Hydrobromination
The terminal alkene can be converted to the desired primary bromide via an anti-Markovnikov hydrobromination. This is typically achieved through a radical-mediated reaction.
Protocol:
-
Dissolve the purified 3-methoxy-4-methylhex-1-ene (1.0 equiv) in a suitable solvent such as cyclohexane.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 equiv).
-
Bubble hydrogen bromide (HBr) gas through the solution, or alternatively, use a solution of HBr in acetic acid. For a more controlled reaction, N-bromosuccinimide (NBS) with a catalytic amount of HBr can be used.
-
Irradiate the reaction mixture with a UV lamp or heat to initiate the radical reaction.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, 1-Bromo-4-methoxy-2-methylhexane, by vacuum distillation.
Caption: Proposed two-step synthesis of 1-Bromo-4-methoxy-2-methylhexane.
Applications in Pharmaceutical Synthesis
The utility of 1-Bromo-4-methoxy-2-methylhexane lies in its ability to act as a versatile precursor to more complex molecules through two primary reaction pathways: nucleophilic substitution and Grignard reagent formation.
Nucleophilic Substitution Reactions
The electron-deficient carbon atom bonded to the bromine is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups that are prevalent in drug molecules.[3] The reaction typically proceeds via an Sₙ2 mechanism for primary alkyl halides.[4]
General Protocol for Nucleophilic Substitution (e.g., Amination):
-
In a sealed tube, dissolve 1-Bromo-4-methoxy-2-methylhexane (1.0 equiv) and the desired primary or secondary amine (2.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equiv) or diisopropylethylamine (DIPEA, 2.0 equiv), to scavenge the HBr byproduct.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting amine by column chromatography on silica gel.
Caption: General workflow for nucleophilic substitution reactions.
Grignard Reagent Formation and Application
One of the most powerful applications of alkyl halides is their conversion into Grignard reagents.[1] These organomagnesium compounds are potent nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds, a key step in building the carbon skeleton of many drugs.[5][6]
Protocol for Grignard Reagent Formation and Reaction with an Aldehyde:
-
Set up an oven-dried, three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equiv) in the flask.
-
Briefly heat the magnesium under vacuum with a heat gun and then cool under a stream of nitrogen to ensure it is completely dry.
-
Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Dissolve 1-Bromo-4-methoxy-2-methylhexane (1.0 equiv) in anhydrous ether/THF and add a small portion to the dropping funnel.
-
Add a few drops of the bromide solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle warming. An exothermic reaction and bubbling indicate the formation of the Grignard reagent.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
Dissolve the desired aldehyde (e.g., benzaldehyde, 0.9 equiv) in anhydrous ether/THF and add it dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly pouring it over an ice-cold solution of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting secondary alcohol by column chromatography.
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Safety and Handling
Alkyl bromides should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Alkyl halides are generally considered to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
In case of inhalation: Move to fresh air.
Store 1-Bromo-4-methoxy-2-methylhexane in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
While 1-Bromo-4-methoxy-2-methylhexane itself may be a novel chemical entity, its structural motifs are representative of a broader class of valuable synthetic building blocks. Its utility in forming carbon-heteroatom and carbon-carbon bonds through well-established protocols for nucleophilic substitution and Grignard reactions demonstrates the potential of such intermediates in the rapid and efficient assembly of diverse molecular libraries for drug discovery. The protocols and principles outlined in this guide are broadly applicable to other functionalized alkyl halides and serve as a foundational reference for researchers and scientists in pharmaceutical development.
References
- Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Thieme.
- Mohite, A. R., Phatake, R. S., Dubey, P., Agbaria, M., Shames, A. I., Lemcoff, N. G., & Reany, O. (2020). Thiourea-Mediated Halogenation of Alcohols. The Journal of Organic Chemistry, 85(19), 12901–12911.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. 5th ed. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed. Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd ed. Oxford University Press.
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. [Link]
-
Lecturio. (2025). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. [Link]
-
PMT Education. (n.d.). Detailed Notes - Topic 10 Organic Chemistry: Halogenoalkanes, Alcohols and Spectra. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2023). A Review on Grignard Reagent. [Link]
- Zhang, W., et al. (2020).
- Colacino, E., et al. (2021). Pharmaceutical syntheses featuring the Grignard reaction. Reaction Chemistry & Engineering.
-
YouTube. (2023). Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide. [Link]
- Wade, L. G., & Simek, J. W. (2016). Organic Chemistry. 9th ed. Pearson.
- Neuman, R. C. (2001). Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. In Organic Chemistry.
-
PMT Education. (n.d.). Reactions of Halogenoalkanes. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2023). Grignard Reagent. [Link]
-
Zhang, W., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5727. [Link]
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Colacino, E., et al. (2021). Pharmaceutical syntheses featuring the Grignard reaction. Reaction Chemistry & Engineering. [Link]
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ResearchGate. (2021). Pharmaceutical syntheses featuring the Grignard reaction. [Link]
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Topic: Catalytic Etherification Involving 1-Bromo-4-methoxy-2-methylhexane
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide to the catalytic etherification of the secondary alkyl halide, 1-Bromo-4-methoxy-2-methylhexane. We move beyond the classical Williamson synthesis, focusing on a modern copper-catalyzed Ullmann-type C–O cross-coupling reaction. This application note details the mechanistic principles, provides a complete step-by-step laboratory protocol for the synthesis of an alkyl aryl ether, offers troubleshooting guidance, and outlines essential safety precautions. The presented methodology is designed for researchers in organic synthesis and drug development, offering a robust framework for constructing C(sp³)–O bonds with functionalized alkyl halides.
Introduction: Advancing Beyond Classical Ether Synthesis
The formation of ether linkages is a cornerstone of modern organic synthesis, with the resulting motifs being prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] For decades, the Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide, has been the primary method for this transformation.[3][4] However, this classical approach is often limited by the need for strong bases, which can be incompatible with sensitive functional groups, and the potential for competing E2 elimination reactions, particularly with secondary alkyl halides like 1-Bromo-4-methoxy-2-methylhexane.
To overcome these limitations, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives. While palladium-catalyzed Buchwald-Hartwig amination and etherification have become well-established for constructing C(aryl)–N and C(aryl)–O bonds,[5][6] the use of less expensive and less toxic copper catalysts has garnered significant interest.[2] The Ullmann condensation, traditionally a high-temperature reaction requiring stoichiometric copper, has been revitalized through the development of advanced ligand systems that enable catalytic, milder, and more efficient C–O bond formation.[1][2][7][8]
This guide focuses on the application of a modern, ligand-accelerated Ullmann-type reaction for the etherification of a non-activated, secondary alkyl bromide, providing a practical and detailed protocol for synthesizing valuable ether products.
Mechanistic Overview: The Modern Ullmann Condensation
The effectiveness of modern copper-catalyzed C-O coupling reactions hinges on the synergistic interplay between the copper salt, a carefully selected ligand, a base, and the solvent. While the precise mechanism can vary depending on the specific system, a generally accepted catalytic cycle involves oxidation state changes of copper, often between Cu(I) and Cu(III).[8][9][10]
Key Components and Their Roles:
-
Copper(I) Precatalyst (e.g., CuI): Copper(I) iodide is a commonly used, air-stable, and cost-effective precatalyst. It is the entry point into the active catalytic cycle.
-
Ligand (e.g., 1,10-Phenanthroline): The ligand is arguably the most critical component for achieving high efficiency under mild conditions.[11] It serves multiple purposes: it solubilizes the copper salt, prevents catalyst agglomeration and deactivation, and, most importantly, facilitates the key steps of oxidative addition and reductive elimination.[1][8][12] Bidentate nitrogen or oxygen-based ligands are frequently employed.[8]
-
Base (e.g., Cs₂CO₃, K₂CO₃): An inorganic base is required to deprotonate the alcohol nucleophile, forming the corresponding alkoxide in situ. The choice of base is critical; it must be strong enough to deprotonate the alcohol but not so strong as to promote significant elimination of the alkyl bromide. Cesium and potassium carbonates are often effective choices.[13][14]
-
Solvent (e.g., Toluene, Dioxane): A non-polar or moderately polar, high-boiling aprotic solvent is typically used to ensure all components remain in solution at the required reaction temperature.[14]
The proposed catalytic cycle, illustrated below, begins with the coordination of the ligand and the alkoxide to the Cu(I) center. This is followed by the oxidative addition of the alkyl bromide (1-Bromo-4-methoxy-2-methylhexane) to form a Cu(III) intermediate. The final, crucial step is the C–O bond-forming reductive elimination, which releases the desired ether product and regenerates the active Cu(I) catalyst.[9]
Detailed Application Protocol
This section provides a step-by-step protocol for the synthesis of 4-methoxy-2-methyl-1-phenoxyhexane from 1-Bromo-4-methoxy-2-methylhexane and phenol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier (Example) | Purity |
| 1-Bromo-4-methoxy-2-methylhexane | C₈H₁₇BrO | 225.12 | Sigma-Aldrich | >97% |
| Phenol | C₆H₆O | 94.11 | Acros Organics | >99% |
| Copper(I) Iodide (CuI) | CuI | 190.45 | Strem Chemicals | 99.5% |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | Alfa Aesar | >99% |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | Oakwood Chemical | >99% |
| Toluene, Anhydrous | C₇H₈ | 92.14 | EMD Millipore | >99.8% |
| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 74.12 | Fisher Scientific | >99% |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | VWR Chemicals | - |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | - |
| Magnesium Sulfate (MgSO₄), Anhydrous | MgSO₄ | 120.37 | - | - |
| Silica Gel | SiO₂ | 60.08 | SiliCycle | 60 Å, 230-400 mesh |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), 1,10-phenanthroline (9.0 mg, 0.05 mmol, 5 mol%), and cesium carbonate (489 mg, 1.5 mmol, 1.5 equiv.).
-
Rationale: The reaction must be set up under an inert atmosphere to prevent oxidation of the Cu(I) catalyst. Oven-drying the glassware removes residual water which can interfere with the reaction.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Addition of Reagents: Under a positive pressure of nitrogen, add phenol (94 mg, 1.0 mmol, 1.0 equiv.) followed by 5 mL of anhydrous toluene via syringe.
-
Rationale: Phenol is added as the limiting reagent. Anhydrous solvent is crucial to avoid quenching the reactive alkoxide intermediate.
-
-
Addition of Alkyl Halide: Add 1-Bromo-4-methoxy-2-methylhexane (225 mg, 1.0 mmol, 1.0 equiv.) to the stirring suspension via syringe.
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are typically required to promote the oxidative addition of the alkyl bromide.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots.
-
-
Work-up - Quenching and Filtration: Once the reaction is complete (or no further conversion is observed), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 20 mL of diethyl ether and filter through a pad of Celite® to remove the insoluble inorganic salts. Wash the pad with an additional 10 mL of diethyl ether.
-
Rationale: Filtration removes the base and copper residues, simplifying the subsequent extraction.
-
-
Work-up - Aqueous Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated aqueous NH₄Cl solution and 15 mL of brine.
-
Rationale: The NH₄Cl wash helps to remove any remaining copper salts by forming soluble amine complexes. The brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure alkyl aryl ether product.
Expected Results
| Parameter | Value |
| Expected Yield | 65-80% |
| Appearance | Colorless to pale yellow oil |
| Key Side Products | Alkene from elimination, unreacted starting material |
| Purification Method | Flash Column Chromatography |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, FT-IR |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Reaction temperature too low. | 1. Use fresh, high-purity CuI. Ensure a robust inert atmosphere.2. Use freshly distilled or purchased anhydrous solvents.3. Increase temperature in 10 °C increments (up to 130 °C). |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/purification.3. Catalyst deactivation. | 1. Increase reaction time. Monitor by TLC/GC-MS.2. Ensure complete extraction and careful handling during chromatography.3. Consider a different ligand system if the problem persists. |
| Formation of Alkene | The base is too strong or the temperature is too high, favoring E2 elimination. | 1. Switch to a milder base (e.g., K₂CO₃ or K₃PO₄).2. Attempt the reaction at a lower temperature for a longer duration. |
| Complex Mixture | Side reactions or decomposition of starting materials/product. | 1. Lower the reaction temperature.2. Confirm the stability of starting materials under the reaction conditions. |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[15][16]
-
1-Bromo-4-methoxy-2-methylhexane: Haloalkanes are potentially toxic and should be handled with care. Avoid inhalation and skin contact.[17]
-
Phenol: Toxic and corrosive. Can cause severe skin burns. Handle with extreme caution.
-
Copper(I) Iodide: Harmful if swallowed or inhaled. Avoid creating dust.
-
Cesium Carbonate: Irritant. Hygroscopic. Handle under an inert atmosphere if possible.
-
Toluene: Flammable liquid and vapor. Known reproductive toxin. Ensure adequate ventilation and avoid ignition sources.
-
Inert Gas: Handle compressed gas cylinders according to institutional safety guidelines.[16]
Dispose of all chemical waste in accordance with local and institutional regulations.
Conclusion
This application note provides a detailed and robust protocol for the copper-catalyzed etherification of 1-Bromo-4-methoxy-2-methylhexane, a representative secondary alkyl halide. By leveraging a modern Ullmann-type cross-coupling reaction, this method circumvents many of the limitations associated with the classical Williamson ether synthesis. The protocol is designed to be a valuable resource for researchers, enabling the efficient synthesis of complex ethers that are critical intermediates in pharmaceutical and materials science research.
References
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Strauss, M. J., Greaves, M. E., Kim, S.-T., et al. (2021). Room‐Temperature Copper‐Catalyzed Etherification of Aryl Bromides. Angewandte Chemie International Edition. Available at: [Link]
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Greaves, M. E., Strauss, M. J., & Buchwald, S. L. (2021). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. ACS Catalysis. Available at: [Link]
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Kainz, Q. M., et al. (2023). Mechanistic Study of the Copper(II)-Mediated Site-Selective O-Arylation of Glycosides with Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]
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Wang, L., et al. (2021). Copper-Catalyzed direct thioetherification of Alkyl Halides with S-Alkyl Butanethioate as Thiol transfer reagent. Taylor & Francis Online. Available at: [Link]
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Santhoshkumar, P., & Thomas, V. I. (2023). Mechanistic Views on First-row Earth- Abundant Transition Metal Catalyzed Ullmann- type O-Arylation Reactions. CHIMIA. Available at: [Link]
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Tye, J. W., et al. (2026). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Organic Letters. Available at: [Link]
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Beletskaya, I. P., et al. (2015). Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources. The Journal of Organic Chemistry. Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2009). Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. Journal of the American Chemical Society. Available at: [Link]
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Wang, G., & Gu, Y. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Organic Letters. Available at: [Link]
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Casitas, A. (2013). Mechanistic Understanding of Copper‐Catalyzed Aryl–Heteroatom Bond Formation: Dependence on Ancillary Ligands. In X. Ribas (Ed.), C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Royal Society of Chemistry. Available at: [Link]
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Sharma, V. (n.d.). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Amazon S3. Available at: [Link]
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Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic-synthesis.com. Available at: [Link]
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Liu, S., et al. (2025). Visible-Light-Promoted Copper-Catalyzed Etherification of Aryl Bromides via Energy Transfer. Organic Letters. Available at: [Link]
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Jones, C. P. (2012). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Rowan University Digital Works. Available at: [Link]
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Safety Data Sheet. (2025). Haloalkanes Standard (1X1 mL). Available at: [Link]
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Greaves, M. E., et al. (2026). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Organic Letters. Available at: [Link]
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Wang, G., & Gu, Y. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. ResearchGate. Available at: [Link]
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Wang, D., et al. (2014). Copper-Catalyzed Regio- and Stereoselective O-Arylation of Enolates. Organic Letters. Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides. Request PDF. Available at: [Link]
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Wang, G., & Gu, Y. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. PubMed. Available at: [Link]
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Saha, B., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis. Available at: [Link]
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Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México. Available at: [Link]
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Strieter, E. R., et al. (2012). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Available at: [Link]
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Reddy, B. V. S., et al. (2009). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Available at: [Link]
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Mamedov, S. A., et al. (2020). SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. ResearchGate. Available at: [Link]
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LibreTexts. (2024). 18.2: Preparing Ethers. Chemistry LibreTexts. Available at: [Link]
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Colorado College. (2016). Organic Chemistry Laboratory Manual. Available at: [Link]
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Yu, Z., Tan, L.-S., & Fossum, E. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of diaryl ethers. Available at: [Link]
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Fujimoto, H., & Fujioka, H. (2016). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Li, C., et al. (2017). Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane. RSC Advances. Available at: [Link]
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Mann, G., et al. (2001). An Efficient Intermolecular Palladium-Catalyzed Synthesis of Aryl Ethers. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Adkins, H., & Perkins, R. L. (1925). The Synthesis and Purification of Ethers. Journal of the American Chemical Society. Available at: [Link]
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National Yang Ming Chiao Tung University. (n.d.). Precautions for Handling Organic Solvent. Available at: [Link]
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PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylcyclohexane. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to Alkyl Halide Reactivity: 1-Bromo-4-methoxy-2-methylhexane vs. 1-Bromohexane
Executive Summary
For researchers engaged in synthetic chemistry and drug development, the selection of an appropriate alkyl halide substrate is fundamental to achieving desired reaction outcomes. This guide provides an in-depth comparison of the reactivity of 1-Bromo-4-methoxy-2-methylhexane and the archetypal primary alkyl halide, 1-bromohexane. While both are primary bromides, the introduction of substituents on the hexane chain—specifically a methyl group at the C2 (β) position and a methoxy group at the C4 (δ) position—creates significant, predictable shifts in reaction kinetics and mechanistic pathways.
Our analysis, grounded in established principles of physical organic chemistry, reveals that 1-bromohexane is significantly more reactive in bimolecular nucleophilic substitution (SN2) reactions due to its minimal steric hindrance. Conversely, 1-Bromo-4-methoxy-2-methylhexane exhibits markedly reduced SN2 reactivity owing to the steric impediment posed by the C2-methyl group. This steric crowding not only slows substitution but also enhances the competitiveness of bimolecular elimination (E2) pathways, particularly in the presence of strong, bulky bases. The C4-methoxy group's electronic influence is minimal due to its distance from the reactive center. This guide will dissect these structural nuances, predict their mechanistic consequences, and provide validated experimental protocols for empirical comparison.
Structural Analysis: The Source of Divergent Reactivity
The reactivity of an alkyl halide is intrinsically linked to its structure. The key to understanding the differences between our two subjects lies in analyzing the steric and electronic environment around the electrophilic α-carbon (the carbon bonded to bromine).
| Feature | 1-Bromohexane | 1-Bromo-4-methoxy-2-methylhexane | Impact on Reactivity |
| Substrate Class | Primary (1°) Alkyl Halide | Primary (1°) Alkyl Halide | Both are candidates for SN2 and E2 reactions. Unlikely to undergo SN1/E1 due to unstable primary carbocation.[1][2] |
| α-Carbon (C1) | Bonded to two hydrogen atoms. | Bonded to two hydrogen atoms. | The immediate environment of the electrophilic carbon is identical. |
| β-Carbon (C2) | Methylene group (-CH₂-). | Methine group (-CH-) with a methyl substituent (-CH₃). | Critical Difference: The C2-methyl group introduces significant steric hindrance to a nucleophile's backside attack on the α-carbon.[3][4] |
| δ-Carbon (C4) | Methylene group (-CH₂-). | Methine group (-CH-) with a methoxy substituent (-OCH₃). | Minor Influence: The methoxy group is too distant to sterically hinder the reaction at C1. Its electron-withdrawing inductive effect slightly destabilizes any potential positive charge development in the transition state but is generally considered negligible for C1 reactions. |
Mechanistic Implications: A Tale of Two Pathways
The structural differences dictate a strong divergence in preferred reaction mechanisms. Halogenoalkanes typically undergo substitution or elimination reactions, with the specific pathway determined by the substrate's structure, the nucleophile/base, the solvent, and temperature.[5]
Bimolecular Nucleophilic Substitution (SN2)
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[6] The reaction rate is highly sensitive to steric hindrance around this carbon.[4]
-
1-Bromohexane: As an unhindered primary alkyl halide, it is an excellent substrate for SN2 reactions. Nucleophiles have a clear path to attack the C-Br bond.[7][8]
-
1-Bromo-4-methoxy-2-methylhexane: The methyl group on the β-carbon acts as a steric shield. It physically obstructs the trajectory of the incoming nucleophile, significantly crowding the transition state. This raises the activation energy of the reaction, leading to a drastically slower SN2 rate compared to 1-bromohexane.[3][4]
Caption: SN2 backside attack comparison.
Bimolecular Elimination (E2)
In an E2 reaction, a base removes a proton from a β-carbon, and the leaving group departs simultaneously, forming a double bond.[9] This pathway becomes more competitive when substitution is sterically hindered.
-
1-Bromohexane: Will undergo E2 elimination in the presence of a strong, typically bulky base (to disfavor SN2). The only product is hex-1-ene.
-
1-Bromo-4-methoxy-2-methylhexane: The steric hindrance at C1 that disfavors SN2 simultaneously makes E2 a more likely outcome with a strong base. Furthermore, this substrate has two different β-carbons from which a proton can be abstracted (C2 and the methyl on C2), potentially leading to a mixture of alkene products. According to Zaitsev's rule, elimination will preferentially form the more substituted (and thus more stable) alkene. Abstraction of the proton from the C2 methine group would lead to a more substituted alkene compared to abstraction from the terminal C1.
Caption: Potential E2 elimination products.
Unimolecular Pathways (SN1 and E1)
Both SN1 and E1 reactions proceed through a carbocation intermediate.[10] These mechanisms are favored by tertiary and secondary alkyl halides but are highly unfavorable for primary halides like our two subjects because of the extreme instability of a primary carbocation.[1][2] Therefore, these pathways can be considered negligible under standard conditions.
Experimental Validation: Protocols for Reactivity Comparison
To empirically validate these theoretical predictions, the following self-validating experimental protocols can be employed. The choice of reagents and conditions is designed to isolate and favor specific mechanistic pathways.
Experiment 1: Comparing SN2 Reaction Rates
Objective: To demonstrate the superior SN2 reactivity of 1-bromohexane. The Finkelstein reaction (halide exchange) is ideal, using sodium iodide in acetone. Sodium bromide is insoluble in acetone, so the formation of a precipitate provides a visual indicator of reaction progress.
Methodology:
-
Preparation: Prepare two identical sets of reaction tubes. In each tube, add 2 mL of a 15% solution of sodium iodide in dry acetone.
-
Initiation: To the first set of tubes, add 0.2 mL of 1-bromohexane. To the second set, add an equimolar amount of 1-Bromo-4-methoxy-2-methylhexane.
-
Observation: Start a timer immediately after adding the alkyl halides. Vigorously shake both sets of tubes.
-
Data Collection: Record the time required for the first appearance of a cloudy precipitate (NaBr) in each tube. If no reaction occurs at room temperature after 15 minutes, gently warm the tubes in a 50°C water bath and continue observing.
Expected Outcome: The tubes containing 1-bromohexane will form a precipitate significantly faster than those with 1-Bromo-4-methoxy-2-methylhexane, quantitatively confirming its higher SN2 reactivity. The substituted halide may require heating to show any appreciable reaction.
Experiment 2: Comparing Substitution vs. Elimination Outcomes
Objective: To show that the sterically hindered 1-Bromo-4-methoxy-2-methylhexane favors elimination more than 1-bromohexane when treated with a strong, non-bulky base.
Methodology:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place 5 mL of a 2 M solution of sodium ethoxide in ethanol.
-
Substrate Addition: To the first flask, add 10 mmol of 1-bromohexane. To the second, add 10 mmol of 1-Bromo-4-methoxy-2-methylhexane.
-
Reaction: Heat both mixtures to reflux for 1 hour.
-
Workup: Cool the reactions, quench with water, and extract the organic products with diethyl ether. Wash the organic layer, dry it with anhydrous MgSO₄, and carefully remove the solvent.
-
Analysis: Analyze the resulting product mixtures by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the ratio of the substitution product (ethoxyhexane derivative) to the elimination product(s) (hexene derivatives).
Expected Outcome: The GC-MS analysis for the 1-bromohexane reaction will show the SN2 product (1-ethoxyhexane) as the major product, with hex-1-ene as a minor product.[8] The analysis for the 1-Bromo-4-methoxy-2-methylhexane reaction will show a significantly higher proportion of elimination products relative to the substitution product, demonstrating that steric hindrance has shifted the reaction's preference toward the E2 pathway.
Caption: Workflow for experimental comparison.
Conclusion and Outlook
The comparison between 1-bromohexane and 1-Bromo-4-methoxy-2-methylhexane serves as a powerful illustration of fundamental organic chemistry principles. The addition of a single methyl group at the β-position dramatically alters the reactivity profile of a primary alkyl halide.
-
1-Bromohexane remains the substrate of choice for clean, rapid SN2 reactions where direct substitution with a nucleophile is the goal.
-
1-Bromo-4-methoxy-2-methylhexane , due to steric hindrance, is a poor substrate for SN2 reactions. However, this diminished substitution reactivity makes it a more suitable candidate for E2 reactions, especially when seeking to generate a more substituted internal alkene.
For scientists in process and development chemistry, this understanding is crucial. Attempting an SN2 reaction with a sterically hindered substrate like 1-Bromo-4-methoxy-2-methylhexane would likely result in low yields and slow reaction times, necessitating harsher conditions that could promote undesired side reactions. Conversely, recognizing its propensity for elimination allows for the rational design of synthetic routes that leverage this reactivity to build molecular complexity through the formation of carbon-carbon double bonds.
References
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Chemguide. (n.d.). ELIMINATION VERSUS SUBSTITUTION IN HALOGENOALKANES. Retrieved from [Link]
-
Lecturio. (2025, December 15). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Retrieved from [Link]
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Revisionscience. (n.d.). Halogenalkanes and nucleophilic substitution. Retrieved from [Link]
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Study.com. (n.d.). Elimination in Haloalkane Reactions. Retrieved from [Link]
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CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
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Royal Society of Chemistry. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Moodle@Units. (n.d.). Alkyl Halides. Retrieved from [Link]
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Leah4sci. (2024, May 12). SN1 SN2 E1 E2 Reactions (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Retrieved from [Link]
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Fernández, I., Frenking, G., & Uggerud, E. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 15(9), 2166–2175. Retrieved from [Link]
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NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube. Retrieved from [Link]
-
OpenStax. (2023, September 20). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylcyclohexane. Retrieved from [Link]
-
Leah4sci. (2024, May 12). SN1 SN2 E1 E2 Reactions (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Retrieved from [Link]
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HPLC Method Validation for 1-Bromo-4-methoxy-2-methylhexane Purity: A Comparative Guide on Detector and Column Chemistries
The synthesis and quality control of complex aliphatic intermediates require analytical methods that are as sophisticated as the molecules themselves. 1-Bromo-4-methoxy-2-methylhexane (CAS: 1935605-70-1) presents a distinct analytical challenge[1]. As a halogenated aliphatic ether lacking a conjugated π -system, it is virtually invisible to standard Ultraviolet (UV) detectors at conventional wavelengths.
This guide objectively compares alternative High-Performance Liquid Chromatography (HPLC) detector technologies and column chemistries to establish a robust, ICH Q2(R2) compliant purity method[2].
Part 1: The Analytical Challenge & Detector Comparison
Traditional HPLC methods rely heavily on analyte-specific property detectors like UV[3]. However, the chromophoric deficiency of 1-bromo-4-methoxy-2-methylhexane forces analysts to monitor at low wavelengths (<210 nm). At this range, the causality of failure is clear: mobile phase solvents (e.g., methanol, acetonitrile) exhibit significant background absorbance, causing severe baseline drift during gradient elution and masking low-level impurities[4].
Figure 1: Decision matrix for detector selection based on analyte chromophore absence.
Table 1: Quantitative Performance Comparison (UV vs. CAD)
| Parameter | UV Detection (205 nm) | Charged Aerosol Detection (CAD) |
| Detection Mechanism | Chromophore absorbance | Particle mass & charge transfer |
| Gradient Baseline | Severe drift (solvent absorbance) | Stable (solvent evaporated) |
| Signal-to-Noise (S/N) | Low (< 10 at 10 µg/mL) | High (> 100 at 10 µg/mL) |
| Estimated LOQ | ~5.0 µg/mL | ~0.1 µg/mL |
| Response Linearity | Linear (Beer-Lambert Law) | Non-linear (Requires power-function fit) |
Part 2: Column Selectivity - Overcoming Isomeric Co-elution
Detecting the molecule is only half the battle; resolving it from structurally similar impurities (e.g., positional isomers of the methoxy or bromo groups) is the other. Standard C18 columns rely exclusively on hydrophobic dispersion. For halogenated isomers, the partition coefficients are often too similar, resulting in co-elution.
To achieve baseline resolution, we utilize a Pentafluorophenyl (PFP) stationary phase[7]. The highly electronegative fluorine atoms on the PFP ring provide orthogonal retention mechanisms: dipole-dipole interactions, π
π interactions, and specific halogen recognition[7]. This allows the column to recognize minor charge localizations around the bromine atom and the ether oxygen, dramatically enhancing selectivity.Table 2: Chromatographic Selectivity Comparison (C18 vs. PFP)
ParameterStandard C18 ColumnPentafluorophenyl (PFP) ColumnPrimary InteractionHydrophobic dispersionDipole-dipole, π π , halogen interactionsIsomer Resolution ( Rs )< 1.0 (Co-elution)> 2.0 (Baseline resolved)Retention of EthersWeakEnhanced (via hydrogen bonding capacity)Halogen RecognitionNoneStrong (fluorine-bromine dipole interactions)
Part 3: ICH Q2(R2) Compliant Experimental Protocol
To ensure the method is a self-validating system, the following step-by-step protocol is designed strictly around the ICH Q2(R2) guidelines for analytical procedures[8].
Optimized Chromatographic Conditions:
-
Column: Core-shell PFP, 150 x 4.6 mm, 2.6 µm.
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile. Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: CAD (Evaporator Temperature: 35°C, Data Collection Rate: 10 Hz).
Step-by-Step Validation Workflow
Step 1: System Suitability & Specificity
-
Inject a blank (diluent), the target analyte (1-bromo-4-methoxy-2-methylhexane), and a spiked mixture containing known synthetic precursors and positional isomers.
-
Causality & Acceptance: The blank must show no interference at the target retention time. The resolution ( Rs ) between the target and the closest eluting isomer must be ≥1.5 to prove the PFP column's selectivity[2].
Step 2: Linearity & Range
-
Prepare calibration standards ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration (e.g., 0.1 µg/mL to 120 µg/mL).
-
Causality & Acceptance: Because CAD relies on particle droplet formation, its response is inherently non-linear over wide dynamic ranges. Apply a power-function ( y=axb ) or quadratic regression model. The correlation coefficient ( R2 ) must be ≥0.995 [2].
Step 3: Accuracy (Spike Recovery)
-
Prepare synthetic sample matrices spiked with the target analyte at 80%, 100%, and 120% of the nominal concentration (prepare in triplicate for each level).
-
Causality & Acceptance: Calculate the percentage recovery against the calibration curve. Recovery must fall within 98.0% – 102.0%, proving the nebulization and charging process is not suppressed by the matrix[9].
Step 4: Precision (Repeatability & Intermediate)
-
Inject the 100% nominal concentration standard six times consecutively (Repeatability).
-
Have a second analyst prepare a fresh batch and run the sequence on a different day (Intermediate Precision).
-
Causality & Acceptance: The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0 , validating the stability of the CAD corona discharge and electrometer response[9].
Figure 2: Sequential ICH Q2(R2) method validation workflow for HPLC-CAD analysis.
Conclusion
For compounds lacking strong chromophores like 1-bromo-4-methoxy-2-methylhexane, traditional UV-C18 methods introduce unacceptable risks of gradient baseline interference and isomeric co-elution. By coupling the universal mass-response of Charged Aerosol Detection (CAD) with the orthogonal dipole/halogen selectivity of a Pentafluorophenyl (PFP) column, laboratories can establish a highly sensitive, stable, and ICH Q2(R2) compliant purity method.
References
-
Validation of Analytical Procedures Q2(R2) - ICH. ich.org. Available at: Link[2]
-
ICH Q2 (R2) Validation of Analytical Procedures. mastercontrol.com. Available at: Link[9]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu. Available at: Link[8]
-
Seeing is Believing: Detectors for HPLC. chromatographyonline.com. Available at: Link[3]
-
1935605-70-1 | 1-Bromo-4-methoxy-2-methylhexane. bldpharm.com. Available at: Link[1]
-
Development of an Efficient HPLC-MS/MS Method... PFP. mdpi.com. Available at: Link[10]
-
Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP. ymc.co.jp. Available at: Link[7]
-
Review of operating principle and applications of the charged aerosol detector. researchgate.net. Available at: Link[6]
-
Sensitive Determination of Saponins... by Charged Aerosol Detector. researchgate.net. Available at: Link[4]
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- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. mastercontrol.com [mastercontrol.com]
- 10. mdpi.com [mdpi.com]
Comparative Performance Guide: 1-Bromo- vs. 1-Chloro-4-methoxy-2-methylhexane in Alkylation Workflows
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs), the installation of branched aliphatic side chains requires precise control over nucleophilic substitution kinetics. This guide objectively compares two critical alkylating agents: 1-Bromo-4-methoxy-2-methylhexane (CAS: 1935605-70-1)[1] and 1-chloro-4-methoxy-2-methylhexane (CAS: 1935191-44-8)[2]. While both molecules deliver the identical 4-methoxy-2-methylhexyl moiety, their differing leaving groups fundamentally alter the thermodynamic landscape of the SN2 reaction, dictating solvent selection, temperature requirements, and overall workflow efficiency.
Structural Analysis & Mechanistic Causality
To understand the performance gap between these two reagents, we must analyze the causality of their molecular architecture during a bimolecular nucleophilic substitution (SN2) reaction.
-
The Primary Alpha-Carbon: Both reagents feature a halogen attached to a primary carbon (C1). Because primary carbocations are highly unstable, SN1 pathways are suppressed, forcing the reaction through an SN2 mechanism[3].
-
Beta-Branching Steric Hindrance: The presence of a methyl group at the C2 position (beta-branching) introduces significant steric bulk. Literature demonstrates that beta-alkyl substitution drastically decreases the rate of SN2 backside attack by physically blocking the nucleophile's approach trajectory[4]. Because the substrate is already sterically hindered, optimizing the leaving group becomes the primary method to lower the activation energy ( ΔG‡ ).
-
Leaving Group Thermodynamics: The bromide ion is a significantly weaker base (conjugate acid pKa ~ -9) than the chloride ion (pKa ~ -7)[5]. Furthermore, the larger atomic radius of bromine makes it more polarizable, allowing it to better stabilize the developing negative charge in the transition state[6]. Consequently, alkyl bromides typically react 50 to 100 times faster than their chloride counterparts[7].
Figure 1: Structural factors influencing the SN2 reaction kinetics of the target alkyl halides.
Quantitative Performance Data
The following table summarizes the physicochemical and kinetic differences between the two reagents, providing a baseline for protocol development.
| Parameter | 1-Bromo-4-methoxy-2-methylhexane | 1-Chloro-4-methoxy-2-methylhexane |
| CAS Number | 1935605-70-1 | 1935191-44-8 |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| C–X Bond Energy | ~285 kJ/mol | ~339 kJ/mol |
| Conjugate Acid pKa | -9.0 (HBr) | -7.0 (HCl) |
| Relative SN2 Rate | 50x – 100x (Baseline) | 1x (Reference) |
| Typical Reaction Temp | 40°C – 60°C | 80°C – 110°C |
| Catalyst Requirement | None | Sodium Iodide (NaI) recommended |
Solvent Kinetics & The Self-Validating System
To overcome the steric hindrance of the beta-methyl group, solvent selection is critical. Protic solvents (like methanol) form hydrogen-bond cages around the nucleophile, lowering its ground-state energy and severely retarding the reaction[6].
Both protocols below utilize polar aprotic solvents (such as DMF or Acetonitrile). These solvents solvate the metal cations (e.g., K⁺) but leave the nucleophilic anion unsolvated and highly reactive, effectively raising the nucleophile's ground-state energy and accelerating the SN2 attack[7].
Experimental Methodologies
The following step-by-step methodologies describe the N-alkylation of a generic secondary amine. Each protocol is designed as a self-validating system, utilizing visual and chemical feedback loops to confirm reaction progress.
Protocol A: Direct Alkylation via 1-Bromo-4-methoxy-2-methylhexane
Due to the superior leaving group ability of bromide, this reaction proceeds under mild conditions without catalysis.
-
Reagent Preparation: In a dry, nitrogen-purged reactor, dissolve the secondary amine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (10 volumes).
-
Causality: K₂CO₃ acts as a heterogeneous base to scavenge the generated HBr, driving the equilibrium forward.
-
-
Substrate Addition: Add 1-Bromo-4-methoxy-2-methylhexane (1.1 eq) dropwise at room temperature.
-
Thermal Activation: Heat the mixture to 50°C.
-
System Validation: Monitor via HPLC. The reaction is self-validating through the gradual formation of a fine, white KBr precipitate. The appearance of this insoluble salt confirms the successful displacement of the bromide leaving group.
-
Workup: After 4-6 hours, cool to room temperature, quench with water, and extract with ethyl acetate.
Protocol B: Finkelstein-Assisted Alkylation via 1-Chloro-4-methoxy-2-methylhexane
The higher C–Cl bond energy requires harsher conditions and in-situ catalytic conversion to overcome the activation barrier.
-
Reagent Preparation: Dissolve the secondary amine (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and Sodium Iodide (0.2 eq) in anhydrous Acetonitrile or DMF.
-
Causality: The chloride is poorly reactive. NaI initiates a Finkelstein reaction, where the highly nucleophilic iodide displaces the chloride to form an alkyl iodide intermediate in situ. Iodide is an exceptional leaving group, allowing the subsequent attack by the amine to proceed rapidly[7].
-
-
Substrate Addition: Add 1-Chloro-4-methoxy-2-methylhexane (1.2 eq).
-
Thermal Activation: Heat the mixture to 85°C (reflux if using Acetonitrile).
-
System Validation: The reaction validates itself via the continuous precipitation of NaCl/KCl. Because NaCl is highly insoluble in these solvents compared to NaI, its precipitation drives the catalytic cycle forward according to Le Chatelier's principle.
-
Workup: After 12-18 hours, cool, filter the salts, and perform standard aqueous extraction.
Figure 2: Experimental workflow and condition selection based on leaving group reactivity.
Conclusion
For rapid, high-yield alkylations—especially when dealing with sensitive nucleophiles that cannot tolerate prolonged heating—1-Bromo-4-methoxy-2-methylhexane is the superior choice due to its highly favorable reaction kinetics. Conversely, 1-chloro-4-methoxy-2-methylhexane is a viable, often more cost-effective alternative for robust substrates, provided the synthetic workflow incorporates Finkelstein catalysis (NaI) and accommodates extended reaction times at elevated temperatures.
References
-
Chemistry LibreTexts . "SN2 Substitution Reactions and Alkyl Moiety." LibreTexts Organic Chemistry. Available at:[Link]
-
Wikipedia . "SN2 reaction - Leaving group and Solvent effects." Wikimedia Foundation. Available at:[Link]
-
OpenStax . "11.3 Characteristics of the SN2 Reaction." Organic Chemistry. Available at:[Link]
-
National Center for Biotechnology Information (PMC) . "Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent." Available at:[Link]
-
Utah Tech University . "Nucleophilic Substitution - SN1 and SN2 Reaction Rates." Available at: [Link] (Referenced via canonical educational materials on nucleophilic substitution).
Sources
- 1. 1935605-70-1|1-Bromo-4-methoxy-2-methylhexane|BLD Pharm [bldpharm.com]
- 2. 1935191-44-8|1-Chloro-4-methoxy-2-methylhexane|BLD Pharm [bldpharm.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. SN2 reaction - Wikipedia [en.wikipedia.org]
1-Bromo-4-methoxy-2-methylhexane proper disposal procedures
Standard Operating Procedure: Disposal and Waste Management of 1-Bromo-4-methoxy-2-methylhexane
As a halogenated aliphatic ether, 1-Bromo-4-methoxy-2-methylhexane (CAS: 1935605-70-1) is a valuable building block in synthetic chemistry and drug development[1][2]. However, the presence of a covalently bound bromine atom dictates that any unused material, reaction byproducts, or contaminated solvents containing this compound must be managed under strict environmental and laboratory safety regulations.
This guide provides a comprehensive, field-proven methodology for the safe handling, segregation, and disposal of 1-Bromo-4-methoxy-2-methylhexane, ensuring compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) protocols.
Waste Characterization and The Causality of Segregation
In laboratory waste management, organic solvents and liquid chemical wastes are broadly divided into halogenated and non-halogenated streams. 1-Bromo-4-methoxy-2-methylhexane must be strictly classified and segregated as Halogenated Organic Waste [3][4].
The Mechanistic Rationale: When organic wastes are destroyed via regulated hazardous waste incineration, non-halogenated compounds (like ethanol or hexane) combust cleanly into carbon dioxide and water, often allowing them to be repurposed for "fuels blending" to power industrial kilns[5]. Conversely, the thermal destruction of brominated compounds like 1-Bromo-4-methoxy-2-methylhexane generates highly corrosive and toxic hydrobromic acid (HBr) gas[3]. Facilities processing halogenated waste must employ specialized, expensive alkaline flue-gas scrubbers to neutralize these acid gases before emission.
Commingling halogenated waste with non-halogenated waste contaminates the entire bulk container, forcing the entire volume to undergo the more expensive, scrubber-dependent incineration process, which can triple institutional disposal costs[4][5].
Quantitative Waste Segregation Matrix
To prevent cross-contamination and dangerous chemical incompatibilities, laboratories must utilize a strict segregation matrix.
| Waste Category | Representative Chemicals | Primary Disposal Route | Containment Strategy |
| Halogenated Organics | 1-Bromo-4-methoxy-2-methylhexane , Dichloromethane, Chloroform | Regulated Incineration (with acid gas scrubbing)[3] | Dedicated HDPE carboy or safety can; keep separate from aqueous streams[4][5]. |
| Non-Halogenated Organics | Acetone, Methanol, Hexane, Toluene | Fuels Blending / Standard Incineration[5] | Dedicated safety can; ensure <10% water content[6]. |
| Aqueous / Inorganics | Hydrochloric acid, Sodium hydroxide | Neutralization / Wastewater Treatment | Segregate acids from bases; do not mix with organics[3]. |
Step-by-Step Disposal Methodology
The following protocol outlines the self-validating system required to safely capture and stage 1-Bromo-4-methoxy-2-methylhexane waste in a professional laboratory setting.
Step 1: Container Selection and Preparation
-
Select a chemically compatible container. High-Density Polyethylene (HDPE) carboys (typically 4-liter or 5-gallon) or specialized safety cans are required[4][6].
-
Ensure the container is completely empty and free of incompatible residues (e.g., strong oxidizers, alkali metals, or aqueous bases) before introducing the brominated waste.
Step 2: Initial Labeling (Regulatory Trigger)
-
The moment the first drop of 1-Bromo-4-methoxy-2-methylhexane waste enters the container, it legally becomes "Hazardous Waste."
-
Immediately affix an institutional Hazardous Waste Tag[4].
-
Write the full chemical name ("1-Bromo-4-methoxy-2-methylhexane") on the tag. Never use abbreviations, structures, or formulas. If it is part of a mixture, list all components and their approximate percentages by volume or mass[3].
Step 3: Active Waste Collection
-
Transfer the waste into the designated halogenated container inside an operating chemical fume hood to prevent inhalation of volatile organic compounds (VOCs)[4].
-
Critical Safety Rule: The container lid must remain tightly closed and sealed at all times, except when actively adding waste[4][5]. Open containers violate EPA emissions standards and pose a severe fire/inhalation risk.
Step 4: Satellite Accumulation Area (SAA) Storage
-
Store the sealed container in a designated SAA, which must be at or near the point of generation (e.g., a ventilated under-hood cabinet)[4][6].
-
Place the container inside secondary containment (a tray or bin capable of holding 110% of the container's volume) to capture any catastrophic leaks[4][6].
Step 5: EHS Transfer and Final Disposition
-
Monitor the fill level. Containers should never be filled past 90% capacity to allow for vapor expansion[6].
-
Once the container is full, or approaches the institutional time limit (often 3 to 6 months depending on local regulations), submit a chemical waste pickup request to your EHS department[4][6].
-
EHS will transport the waste to a central accumulation area before manifesting it to a licensed hazardous waste incinerator[3].
Workflow Visualization
The following diagram maps the logical progression of 1-Bromo-4-methoxy-2-methylhexane from experimental byproduct to final regulatory destruction.
Workflow for the segregation, containment, and disposal of halogenated organic laboratory waste.
Sources
- 1. CAS:1485536-32-0, 1-Bromo-5-methoxy-2-methylpentane-毕得医药 [bidepharm.com]
- 2. 1935605-70-1|1-Bromo-4-methoxy-2-methylhexane|BLD Pharm [bldpharm.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
